![molecular formula C26H23BrClOP B1409062 (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide CAS No. 1071618-35-3](/img/structure/B1409062.png)
(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide
Overview
Description
“(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide” is a chemical compound with the molecular formula C26H23BrClOP . It has a molecular weight of 497.8 . This compound is used to solve the challenges of ionic liquids in various applications .
Synthesis Analysis
The synthesis of this compound involves the combination of 5-chloro-2-methoxybenzenemethanol and triphenylphosphine-hydrobromide in toluene . The mixture is heated to 80°C overnight . After cooling, the solid precipitate is filtered off and washed with toluene to yield the titled compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C26H23BrClOP . Unfortunately, the specific details about the molecular structure are not available in the search results.Scientific Research Applications
Synthesis of Stilbenes and Phosphonium Salts
Triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride, a compound structurally similar to (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, has been utilized in the synthesis of cis-stilbenes through Wittig reactions. These reactions, conducted under anhydrous conditions, enable the formation of multiply substituted stilbenes, which are of interest due to their potential applications in organic electronics and photonics (Shivaprakash et al., 2015).
Antimicrobial Activity
New dialkyl(diaryl)-2-(5-chloro-2-hydroxyphenyl)-2-(phenylethenyl)pentylphosphonium salts, which are closely related to (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, have been synthesized and evaluated for their antimicrobial activity. It was found that derivatives with 2-methoxyphenyl substituents at the phosphorus atom exhibit significant activity against gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents (Tatarinov et al., 2018).
Corrosion Inhibition
Quaternary phosphonium salts, including compounds structurally similar to (5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide, have been reported as effective inhibitors for mild steel corrosion in acidic solutions. These salts, prepared and tested in various concentrations, showed high efficiencies in preventing corrosion, indicating their utility in industrial applications to protect metal surfaces (Goyal et al., 2020).
Organic Synthesis and Fluorescence Studies
The reaction of phosphonium salts with aromatic aldehydes under Wittig conditions has been explored for the synthesis of benzofurans and indoles, demonstrating the versatility of phosphonium salts in facilitating diverse organic transformations. Moreover, the fluorescence properties of resulting compounds have been studied, highlighting the potential of these materials in developing new fluorescent probes and materials (Begala et al., 2018; Kraus & Guo, 2008).
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClOP.BrH/c1-28-26-18-17-22(27)19-21(26)20-29(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLVZWIWAIRQAA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxybenzyl)(triphenyl)phosphonium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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